molecular formula C2H4BrF B3349677 1-Bromo-1-fluoroethane CAS No. 2311-13-9

1-Bromo-1-fluoroethane

Cat. No.: B3349677
CAS No.: 2311-13-9
M. Wt: 126.96 g/mol
InChI Key: ZVHZPFSWZWSDEN-UHFFFAOYSA-N
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Description

1-Bromo-1-fluoroethane is an organohalogen compound with the molecular formula C₂H₄BrF. It is a colorless liquid at room temperature and is known for its reactivity due to the presence of both bromine and fluorine atoms attached to the same carbon atom. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-1-fluoroethane can be synthesized through the halogen exchange reaction. One common method involves the reaction of 1-bromo-1-chloroethane with potassium fluoride in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO). The reaction proceeds as follows:

CH3CHBrCl+KFCH3CHBrF+KCl\text{CH}_3\text{CHBrCl} + \text{KF} \rightarrow \text{CH}_3\text{CHBrF} + \text{KCl} CH3​CHBrCl+KF→CH3​CHBrF+KCl

Industrial Production Methods: Industrial production of this compound typically involves the same halogen exchange reaction but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of efficient separation techniques like distillation helps in isolating the desired compound from the reaction mixture.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-1-fluoroethane primarily undergoes nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group. The compound can participate in both Sₙ1 and Sₙ2 mechanisms depending on the reaction conditions.

Common Reagents and Conditions:

    In the presence of a strong nucleophile like sodium methoxide (NaOCH₃), this compound undergoes an Sₙ2 reaction to form 1-fluoro-1-methoxyethane:

    Sₙ2 Reactions: CH3CHBrF+NaOCH3CH3CHFOCH3+NaBr\text{CH}_3\text{CHBrF} + \text{NaOCH}_3 \rightarrow \text{CH}_3\text{CHFOCH}_3 + \text{NaBr} CH3​CHBrF+NaOCH3​→CH3​CHFOCH3​+NaBr

    Sₙ1 Reactions: Under polar protic conditions, the compound can undergo an Sₙ1 reaction where the bromine atom leaves first, forming a carbocation intermediate, which is then attacked by a nucleophile.

Major Products: The major products of these reactions depend on the nucleophile used. For example, with sodium methoxide, the product is 1-fluoro-1-methoxyethane.

Scientific Research Applications

1-Bromo-1-fluoroethane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and protein labeling due to its reactivity.

    Industry: this compound is used in the production of agrochemicals and other specialty chemicals.

Comparison with Similar Compounds

    1-Bromo-2-fluoroethane: This compound has a similar structure but with the fluorine atom on the second carbon. It exhibits different reactivity due to the position of the halogen atoms.

    1-Bromo-1-chloroethane: Similar to 1-bromo-1-fluoroethane but with a chlorine atom instead of fluorine. The reactivity differs due to the different electronegativities of chlorine and fluorine.

    1-Bromo-1,1-difluoroethane: This compound has two fluorine atoms attached to the same carbon, leading to different chemical properties and reactivity.

Uniqueness: this compound is unique due to the presence of both bromine and fluorine atoms on the same carbon, which imparts distinct reactivity patterns compared to other similar compounds. The combination of these halogens makes it a valuable reagent in organic synthesis and various research applications.

Properties

IUPAC Name

1-bromo-1-fluoroethane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4BrF/c1-2(3)4/h2H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVHZPFSWZWSDEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4BrF
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00634647
Record name 1-Bromo-1-fluoroethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00634647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2311-13-9
Record name 1-Bromo-1-fluoroethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00634647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
1-Bromo-1-fluoroethane

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